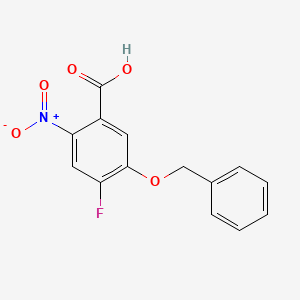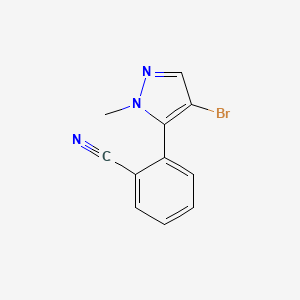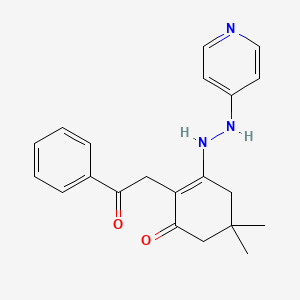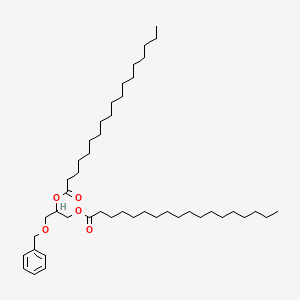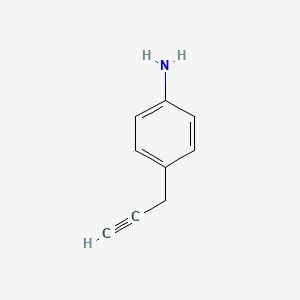
4-Prop-2-ynyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C9H9N It is characterized by the presence of a phenyl group attached to a prop-2-ynyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyl-phenylamine typically involves the reaction of phenylamine (aniline) with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, the reaction can be carried out under controlled temperature and pressure conditions to further improve the yield.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-ynyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Prop-2-ynyl-phenylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Prop-2-ynyl-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Propargylamine: Similar structure but lacks the phenyl group.
Phenylacetylene: Contains a phenyl group and an alkyne but lacks the amine group.
Aniline: Contains a phenyl group and an amine but lacks the alkyne group.
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-prop-2-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3,10H2 |
InChI Key |
SDZZRVZXILQIKA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




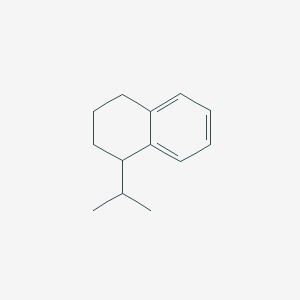
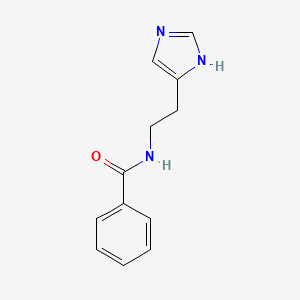
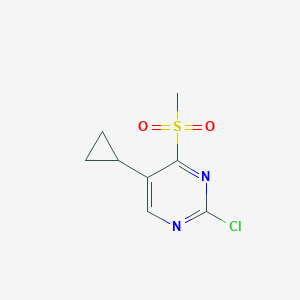
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

